A Comprehensive Technical Guide to the Physical Properties of trans-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of trans-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the essential physical and chemical properties of trans-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride, a critical building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to offer a practical framework for the compound's characterization. We delve into the causality behind experimental choices for determining key parameters such as melting point, solubility, and spectroscopic identity. Furthermore, this guide furnishes detailed, self-validating protocols for these analyses, ensuring both accuracy and reproducibility in a laboratory setting. The significance of this compound lies in its utility as a key intermediate for synthesizing pharmaceutical agents, especially those targeting the central nervous system (CNS), where its rigid cyclopropane scaffold and functional handles are invaluable for structure-activity relationship (SAR) studies.[1]
Introduction and Strategic Importance
2-(4-Bromophenyl)cyclopropan-1-amine and its hydrochloride salt are members of the cyclopropylamine class of compounds, which are of significant interest in pharmacology.[2] The constrained three-membered ring introduces a conformational rigidity that is highly desirable in drug design, as it can lead to improved binding affinity and selectivity for biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.
The strategic importance of this molecule is twofold:
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Scaffold for CNS-Active Agents: The structural motif is integral to the design of inhibitors for neurotransmitter transporters, making it a valuable precursor in the research and development of novel antidepressants and anxiolytics.[1]
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Handle for Chemical Diversification: The presence of a bromine atom on the phenyl ring provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of diverse chemical libraries, a cornerstone of modern medicinal chemistry campaigns aimed at optimizing lead compounds.[1]
A thorough understanding of its physical properties is not merely an academic exercise; it is a prerequisite for its effective use in synthesis, ensuring consistent reaction kinetics, enabling proper quality control, and informing downstream formulation and drug delivery strategies. This guide will focus primarily on the trans isomer, which is commonly referenced in chemical literature and supply.
Core Physicochemical Properties
The fundamental physical characteristics of a compound dictate its behavior in both chemical and biological systems. The following section details these properties for trans-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride and provides robust protocols for their verification.
Chemical Identity and Structure
Accurate identification is the first step in any scientific investigation. The key identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | trans-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride | N/A |
| CAS Number | 1228092-83-8 | [3] |
| Molecular Formula | C₉H₁₁BrClN | [3][4][5][6][7][8] |
| Molecular Weight | 248.55 g/mol | [1][3][4][5][6][7][8] |
| Appearance | White to off-white crystalline solid | [3] |
The molecule's structure, featuring a bromophenyl group attached to a cyclopropylamine ring, is depicted below. The hydrochloride salt is formed at the primary amine.
Caption: Workflow for semi-quantitative solubility testing.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound. Amine salts can be hygroscopic and susceptible to degradation under improper conditions.
Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen), at 2-8°C, and protected from light. [1][5] Justification:
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Tightly Sealed Container: Prevents absorption of atmospheric moisture, which can affect the compound's physical state and molecular weight.
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Inert Atmosphere: Minimizes the risk of oxidation over long-term storage.
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Refrigeration (2-8°C): Lowers the rate of any potential degradation pathways.
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Protection from Light: Prevents potential photolytic degradation.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its structure and purity. The following are the expected outcomes from standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Purpose: To confirm the hydrogen framework of the molecule.
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Expected Signals:
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Aromatic Region (~7.0-7.6 ppm): Two doublets characteristic of a 1,4-disubstituted (para) benzene ring.
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Cyclopropane Protons (~1.0-2.5 ppm): A series of complex multiplets corresponding to the protons on the cyclopropane ring. The exact chemical shifts and coupling constants are sensitive to the trans stereochemistry.
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Amine Protons (NH₃⁺): A broad singlet, typically downfield, whose chemical shift is highly dependent on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Purpose: To confirm the carbon backbone of the molecule.
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Expected Signals:
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Aromatic Carbons (~120-140 ppm): Four signals are expected for the aromatic ring (two for the protonated carbons, one for the carbon attached to the cyclopropane ring, and one for the carbon bearing the bromine).
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Cyclopropane Carbons (~15-40 ppm): Three distinct signals for the carbons of the cyclopropane ring.
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FT-IR (Fourier-Transform Infrared Spectroscopy)
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Purpose: To identify the presence of key functional groups.
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Expected Absorption Bands:
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~2800-3100 cm⁻¹: Broad absorption due to the N-H stretching of the ammonium (NH₃⁺) group.
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~3000-3100 cm⁻¹: C-H stretching from the aromatic ring.
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~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1000-1100 cm⁻¹: C-Br stretching vibration.
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Mass Spectrometry (MS)
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Purpose: To confirm the molecular weight and elemental composition.
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Expected Result (using ESI+):
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The primary observation would be the molecular ion of the free base, [M+H]⁺, at m/z ≈ 212.0 and 214.0.
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A critical feature will be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity (¹⁹Br vs. ⁸¹Br) separated by 2 Da. This provides definitive evidence for the presence of a single bromine atom.
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Analytical Methodologies for Quality Control
For use in pharmaceutical development, the purity of an intermediate is paramount. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for this assessment.
Purity Assessment by RP-HPLC
Rationale: This method separates the target compound from potential impurities based on polarity. A C18 (non-polar) stationary phase is used with a polar mobile phase. The target compound, being a polar salt, will elute relatively quickly, while more non-polar impurities will be retained longer, allowing for their quantification. UV detection is suitable due to the strong chromophore of the bromophenyl group.
Caption: Standard workflow for purity analysis by RP-HPLC.
Self-Validation: The method's reliability is ensured by running system suitability tests before sample analysis. This includes multiple injections of a standard to check for consistent retention time, peak area, and peak shape (tailing factor). The accuracy can be validated by spiking the sample with known impurities to ensure they can be resolved and quantified.
Conclusion
trans-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a high-value chemical intermediate whose physical properties are critical to its successful application in research and development. This guide has provided a comprehensive overview of its key characteristics, from its chemical identity and melting point to its solubility and spectroscopic profile. By not only presenting the data but also explaining the rationale behind the analytical methods and providing detailed, actionable protocols, this document serves as a practical resource for scientists. Adherence to these methodologies will ensure the quality, consistency, and integrity of this compound in the demanding context of pharmaceutical synthesis.
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